Glycerides, C16-18 mono-and di-

Vue d'ensemble

Description

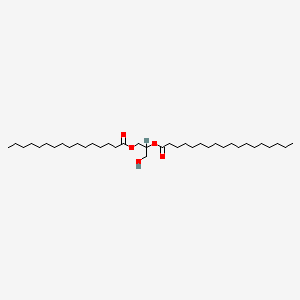

1,2-dipalmitoyl-3-stéaroyl-rac-glycérol , appartient à la classe des triacylglycérols (TAG). Il se compose d'acide palmitique (16:0) en position sn-1 et d'acide stéarique (18:0) en position sn-2. Ce composé joue un rôle crucial dans divers systèmes biologiques et procédés industriels.

Méthodes De Préparation

Voies de synthèse::

Synthèse chimique: La synthèse du 1-Palmitoyl-2-Stéaroyl-rac-glycérol implique l'estérification du glycérol avec l'acide palmitique et l'acide stéarique. Généralement, la réaction est effectuée en utilisant des catalyseurs acides (tels que l'acide sulfurique) ou des lipases.

Synthèse enzymatique: Les lipases, enzymes naturelles, peuvent catalyser l'estérification du glycérol et des acides gras. Cette méthode est respectueuse de l'environnement et produit une grande pureté.

Modification chimique: En partant de TAG existants, une modification chimique peut être effectuée pour remplacer sélectivement les acides gras à des positions spécifiques.

Production industrielle:: Le 1-Palmitoyl-2-Stéaroyl-rac-glycérol est présent dans des sources naturelles telles que le beurre de cacao. La production industrielle implique généralement une synthèse chimique ou enzymatique en raison du besoin de grandes quantités.

Analyse Des Réactions Chimiques

Hydrolyse: Dans des conditions alcalines, le 1-Palmitoyl-2-Stéaroyl-rac-glycérol subit une hydrolyse pour produire du glycérol et les acides gras correspondants.

Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: La réduction des liaisons esters peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH₄).

Substitution: Les réactions de substitution impliquent le remplacement de groupes fonctionnels. Par exemple, l'acylation des groupes hydroxyle peut conduire à de nouveaux dérivés.

Applications De Recherche Scientifique

Nutritional Applications

Infant Nutrition

Glycerides such as 1-Palmitoyl-2-stearoyl-rac-glycerol are significant in human milk, contributing essential fatty acids necessary for infant growth and development. Their presence in infant formulas mimics the natural composition of breast milk, providing a balanced source of energy and nutrients .

Food Additives

In the food industry, glycerides are classified as E471 in the European Union and serve as emulsifiers. They enhance the texture and shelf-life of various food products without posing safety concerns at typical consumption levels. Their ability to stabilize emulsions is crucial for products like margarine, baked goods, and dressings .

Data Table: Nutritional Applications of Glycerides

| Application | Description | Example Products |

|---|---|---|

| Infant Nutrition | Provides essential fatty acids for growth | Infant formulas |

| Food Emulsifier | Stabilizes emulsions in food products | Margarine, salad dressings |

| Texture Enhancer | Improves mouthfeel and shelf-life | Baked goods |

Cosmetic Applications

In cosmetics, C16-18 mono- and di-glycerides function as emollients and skin-conditioning agents. They improve moisture retention and skin texture while facilitating the formulation of stable emulsions in creams and lotions. Their emulsifying properties enable the creation of oil-in-water or water-in-oil formulations that are crucial for cosmetic stability .

Case Study: Cosmetic Formulations

Research on a formulation containing PEG-8 caprylic/capric glycerides demonstrated enhanced delivery of active ingredients through the skin compared to traditional methods. This highlights their role as effective penetration enhancers in topical applications.

Pharmaceutical Applications

Drug Delivery Systems

Glycerides are utilized as carriers for lipophilic drug delivery systems. Their ability to form stable emulsions enhances the bioavailability of poorly soluble drugs. Studies have shown that these glycerides can significantly improve the solubility and absorption of various pharmaceutical compounds .

Data Table: Pharmaceutical Applications

| Application | Description | Example Uses |

|---|---|---|

| Drug Delivery | Enhances bioavailability of lipophilic drugs | Oral formulations |

| Emulsifying Agent | Stabilizes drug formulations | Injectable drugs |

Industrial Applications

Beyond nutritional and cosmetic uses, glycerides have significant industrial applications. They are employed as emulsifiers in textile processing, lubricants in machinery, and additives in plastics production. Their role as a feedstock for biofuel production is also gaining attention due to sustainability efforts .

Data Table: Industrial Applications

| Application | Description | Example Uses |

|---|---|---|

| Textile Processing | Acts as an emulsifier to improve fabric quality | Dyeing processes |

| Lubricants | Reduces friction in machinery | Industrial lubricants |

| Biofuel Production | Serves as a feedstock for biodiesel | Second-generation biodiesel |

Safety Assessments

Extensive toxicological studies have evaluated the safety of C16-18 mono- and di-glycerides. Short-term studies indicate no adverse effects at doses up to 7,800 mg/kg body weight per day. Chronic toxicity studies have shown no carcinogenic potential or reproductive toxicity associated with these compounds . The European Food Safety Authority has concluded that these glycerides pose no safety concern at reported use levels .

Summary of Safety Findings

| Study Type | Findings |

|---|---|

| Short-term Studies | No adverse effects at high doses |

| Chronic Toxicity | No carcinogenic or reproductive toxicity observed |

| Genotoxicity | No evidence of genotoxic effects |

Mécanisme D'action

The compound’s effects are multifaceted:

Energy Storage: As a TAG, it stores energy in adipose tissue.

Membrane Structure: TAGs contribute to cell membrane structure and fluidity.

Signaling: They may act as signaling molecules in metabolic pathways.

Comparaison Avec Des Composés Similaires

Le 1-Palmitoyl-2-Stéaroyl-rac-glycérol partage des similitudes avec d'autres TAG, tels que:

1-Palmitoyl-2-Oléoyl-3-Stéaroyl-rac-glycérol: Contient de l'acide oléique (18:1) en position sn-2.

1-Palmitoyl-2-Linoléoyl-3-Stéaroyl-rac-glycérol: Contient de l'acide linoléique (18:2) en position sn-2.

Activité Biologique

Glycerides, specifically C16-18 mono- and di-glycerides, are important compounds in various biological and industrial applications. This article explores their biological activity, mechanisms of action, safety assessments, and relevant case studies.

Overview of Glycerides

Glycerides are esters formed from glycerol and fatty acids. The C16-18 mono- and di-glycerides consist primarily of palmitic acid (C16) and stearic acid (C18). These compounds are categorized as triacylglycerols (TAGs), with significant roles in nutrition, cosmetics, and pharmaceuticals.

Interfacial Properties : Glycerides improve the stability of emulsions by increasing the interfacial area between oil and water droplets. This action enhances the energy dynamics within emulsions, making it more difficult for droplets to coalesce, thus leading to more stable formulations .

Biochemical Pathways : Upon ingestion, mono- and di-glycerides undergo hydrolysis by lipases in the gastrointestinal tract, releasing glycerol and free fatty acids. This process is crucial for their absorption and subsequent metabolic pathways .

Nutritional Aspects

- Infant Nutrition : Glycerides such as 1-Palmitoyl-2-stearoyl-rac-glycerol are present in human milk and contribute significantly to infant nutrition by providing essential fatty acids necessary for growth and development.

- Food Additive : Classified as E471 in the EU, these glycerides are used as emulsifiers in various food products. They enhance texture and shelf-life without posing safety concerns at typical consumption levels .

Cosmetic Applications

In cosmetics, glycerides serve as skin conditioning agents due to their ability to enhance moisture retention and improve skin texture. Their emulsifying properties facilitate the formulation of creams and lotions that require stable oil-in-water or water-in-oil emulsions .

Safety Assessments

Extensive toxicological studies have evaluated the safety of C16-18 mono- and di-glycerides:

- Short-term Studies : No adverse effects were reported in animals at doses up to 7,800 mg/kg body weight per day .

- Chronic Toxicity : Long-term studies indicate no carcinogenic potential or reproductive toxicity associated with these compounds .

Case Studies

- Food Industry : A study examining the effects of mono- and di-glycerides on baked goods demonstrated improved texture and shelf-life without negative health impacts. The study concluded that these glycerides could replace more harmful emulsifiers .

- Cosmetic Formulations : Research on a formulation containing PEG-8 caprylic/capric glycerides showed enhanced delivery of active ingredients through the skin compared to traditional methods. This highlights their role as effective penetration enhancers in topical applications .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCLVQFEAFTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868884 | |

| Record name | 1-(Hexadecanoyloxy)-3-hydroxypropan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Other Solid | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85251-77-0 | |

| Record name | Glyceryl mono and dipalmitostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085251770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-18 mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.